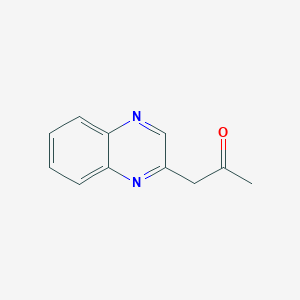

1-(Quinoxalin-2-yl)propan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

16310-39-7 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-quinoxalin-2-ylpropan-2-one |

InChI |

InChI=1S/C11H10N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7H,6H2,1H3 |

InChI Key |

QHEWRORTYBGVAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(Quinoxalin-2-yl)propan-2-one

Traditional synthetic strategies for quinoxaline (B1680401) derivatives, including 1-(quinoxalin-2-yl)propan-2-one, have been well-documented. These methods often provide reliable access to the target compound, albeit sometimes with limitations that newer methods aim to address.

Condensation Reactions for Quinoxaline Ring Formation

The most fundamental and widely employed method for constructing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. ijirt.orgrsc.org This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines. In the context of synthesizing 1-(quinoxalin-2-yl)propan-2-one, a suitable 1,2-dicarbonyl precursor bearing the propan-2-one moiety would be required.

The general mechanism involves the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazine (B50134) ring of the quinoxaline system. Various catalysts and reaction conditions can be employed to facilitate this transformation, including acidic or basic catalysts. ijirt.org

Strategies for Introducing the Propan-2-one Moiety

Beyond the direct condensation approach, the propan-2-one moiety can be introduced onto a pre-existing quinoxaline ring. One such strategy involves the reaction of a suitable quinoxaline precursor with a reagent that can deliver the three-carbon acetone (B3395972) unit. For instance, the reaction of 2-chloroquinoxaline (B48734) with the enolate of acetone could potentially yield the desired product.

Another approach could involve the manipulation of a functional group already present on the quinoxaline ring. For example, a 2-methylquinoxaline (B147225) could be subjected to a sequence of reactions to extend the side chain and introduce the ketone functionality. This might involve halogenation of the methyl group followed by reaction with a suitable nucleophile and subsequent oxidation.

One-Pot and Multicomponent Synthesis Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions have been developed for the synthesis of quinoxaline derivatives. nih.gov These strategies involve combining three or more reactants in a single reaction vessel to generate complex molecules in a single operation.

For the synthesis of 1-(quinoxalin-2-yl)propan-2-one, a potential one-pot approach could involve the reaction of o-phenylenediamine, a source for the propan-2-one moiety, and an oxidizing agent. For example, the reaction of o-phenylenediamine with a β-keto acid or its ester in the presence of an oxidant could directly lead to the formation of the target compound. Some one-pot syntheses have been reported to produce quinoxaline derivatives in good yields. nih.govarkat-usa.org A catalyst-free multicomponent reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate has been shown to form pyrrolo[1,2-a]quinoxaline (B1220188) derivatives in good yields. researchgate.netnih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine, α-hydroxy ketones | Acetic acid, reflux | 2,3-Disubstituted quinoxalines | Not specified | arkat-usa.org |

| o-Phenylenediamine, α-hydroxy ketones | Acetic acid, microwave irradiation | 2,3-Disubstituted quinoxalines | Not specified | arkat-usa.org |

| 2-Nitroanilines, vicinal diols | Iron catalyst, trimethylamine (B31210) N-oxide | Quinoxaline derivatives | 49-98 | nih.gov |

| Benzene-1,2-diamine, dialkyl acetylenedicarboxylates, ethyl bromopyruvate | Catalyst-free | Pyrrolo[1,2-a]quinoxaline derivatives | Good | researchgate.netnih.gov |

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of novel techniques for the synthesis of quinoxalines, including microwave-assisted synthesis and catalyst-free and solvent-free methodologies. ijirt.orgbenthamdirect.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.intandfonline.com The application of microwave irradiation to the synthesis of quinoxalines has been well-documented. e-journals.intandfonline.comtandfonline.comscispace.com

In the context of 1-(quinoxalin-2-yl)propan-2-one synthesis, the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl precursor can be significantly expedited under microwave irradiation. e-journals.intandfonline.com These reactions can often be carried out in the absence of a solvent or using green solvents like water or polyethylene (B3416737) glycol (PEG). tandfonline.com For instance, the condensation of diamines and dicarbonyls under microwave heating in a solvent-free medium has been reported to give excellent yields of quinoxaline derivatives in a very short reaction time. e-journals.in

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Diamines, Dicarbonyls | Microwave, Solvent-free | Quinoxaline derivatives | 80-90 | e-journals.in |

| Aryl-1,2-diamines, 1,2-dicarbonyl compounds | Polyethylene glycol, CEM-focused microwave | Quinoxaline derivatives | Excellent | tandfonline.com |

| 1,2-Dicarbonyl (benzil) or α-hydroxyketone (acyloin), 1,2-diamines | Acidic alumina, Microwave | Quinoxaline derivatives | 80-86 | scispace.com |

| Acylions, o-phenylenediamine | Microwave, Solvent-free | 2,3-Disubstituted quinoxalines | 20-94 | tandfonline.com |

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic methods is a key goal of green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive catalysts and solvents. ijirt.org Several catalyst-free and solvent-free methods for the synthesis of quinoxaline derivatives have been reported. ijirt.orgrsc.org

For the synthesis of 1-(quinoxalin-2-yl)propan-2-one, a catalyst-free approach could involve the direct reaction of o-phenylenediamine and a suitable 1,2-dicarbonyl precursor under thermal or microwave conditions without any added catalyst. nih.gov Similarly, solvent-free reactions, often carried out by grinding the reactants together or under microwave irradiation, have proven to be effective for quinoxaline synthesis. e-journals.in A study has reported the synthesis of quinoxalines under catalyst-free and solvent-free conditions using microwave irradiation. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamines, 1,2-dicarbonyl compounds | Microwave irradiation, catalyst-free, solvent-free | Quinoxaline derivatives | Not specified | nih.gov |

| N-Hetaryl ureas, Alcohols | Catalyst-free | N-Pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates | 48-94 | rsc.org |

Derivatization and Functionalization Strategies of the Core Structure

The core structure of 1-(quinoxalin-2-yl)propan-2-one offers multiple sites for chemical modification, enabling the generation of a diverse library of compounds. These modifications are crucial for fine-tuning the molecule's properties.

The quinoxaline ring system is a versatile scaffold that can be functionalized at various positions. Direct C-H functionalization of quinoxalin-2(1H)-ones has emerged as a cost-effective method for creating derivatives. mdpi.com This approach allows for the introduction of a wide range of substituents onto the quinoxaline core.

Recent research has focused on the direct C-H multifunctionalization of quinoxalin-2(1H)-ones through multicomponent reactions. nih.gov These reactions enable the simultaneous introduction of C-C and C-RF/C/O/N/Cl/S/D bonds, providing a rapid route to complex molecules. nih.govmdpi.com For instance, a three-component reaction involving indole (B1671886), quinoxalin-2(1H)-one, and CF3SO2Na, catalyzed by CuF2, has been developed to synthesize 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. mdpi.com

Furthermore, structural optimization strategies often involve introducing various electron-donating or electron-withdrawing groups at the R2–R5 positions of the benzene (B151609) ring of the quinoxaline moiety. nih.gov In one study, modifications to the benzene ring of a quinoxaline fragment included the introduction of nitro, difluoro, dimethyl, dichloro, dibromo, and dimethoxy groups. nih.gov The resulting derivatives exhibited a range of biological activities, highlighting the importance of these substitutions. For example, a dibrominated derivative showed potent inhibitory activity against Apoptosis signal-regulating kinase 1 (ASK1) with an IC50 of 30.17 nM. nih.gov

Table 1: Examples of Modifications at the Quinoxaline Ring System

| Substituent | Position(s) | Synthetic Method | Reference |

| Nitro | - | Not specified | nih.gov |

| Difluoro | - | Not specified | nih.gov |

| Dimethyl | - | Not specified | nih.gov |

| Dichloro | - | Not specified | nih.gov |

| Dibromo | - | Not specified | nih.gov |

| Dimethoxy | - | Not specified | nih.gov |

| Benzene | - | Not specified | nih.gov |

| Trifluoromethylindolyl | 3 | Three-component reaction with indole and CF3SO2Na | mdpi.com |

This table is based on available data and is not exhaustive.

The propan-2-one side chain of 1-(quinoxalin-2-yl)propan-2-one is also a key site for chemical transformations. The alkyl group at the 3-position of quinoxalin-2-one is highly reactive towards electrophilic agents. researchgate.net

One common transformation is the condensation of the 3-methyl group with aromatic aldehydes to yield chalcone-like compounds. researchgate.net Another significant reaction is the oxidation of the 3-methyl group. For example, oxidation of 3-methylquinoxalin-2-one with selenium oxide produces 3-formyl-quinoxaline. researchgate.net Similarly, chromium trioxide can be used to synthesize 3-acyl-1,2-dihydroquinoxalin-2-ones. researchgate.net

The reactivity of the alkyl group also allows for bromination and reactions with aryldiazonium salts. researchgate.net These transformations provide valuable intermediates for further synthetic elaborations.

Table 2: Chemical Transformations of the Propan-2-one Side Chain

| Reaction Type | Reagent(s) | Product | Reference |

| Condensation | Aromatic aldehydes | 3-(Arylmethylidene)quinoxalin-2-ones | researchgate.net |

| Oxidation | Selenium oxide | 3-Formyl-quinoxaline | researchgate.net |

| Oxidation | Chromium trioxide | 3-Acyl-1,2-dihydroquinoxalin-2-ones | researchgate.net |

| Bromination | Bromine | 3-(Bromomethyl)quinoxalin-2-one | researchgate.net |

| Reaction with Aryldiazonium Salts | Ar-N2+ | 3-(Arylazo)methylquinoxalin-2-one | researchgate.net |

This table illustrates key transformations and is not a comprehensive list.

The synthesis of analogs of 1-(quinoxalin-2-yl)propan-2-one is a cornerstone of structure-activity relationship (SAR) exploration. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its biological activity.

A common strategy involves the condensation of o-phenylenediamine with various α-dicarbonyl compounds or their surrogates. sapub.orgmtieat.org This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the quinoxaline ring. For example, the reaction of o-phenylenediamine with 2-oxopropionaldehyde yields 2-methyl-quinoxaline. sapub.org

In the context of developing potential therapeutic agents, researchers have synthesized series of quinoxaline derivatives and evaluated their biological activities. For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested for their antimycobacterial activity. nih.gov This study revealed that substituents on both the quinoline (B57606) ring and the alkoxy side chain significantly influenced the activity. nih.gov

Another approach to analog synthesis involves the modification of a known active compound. For example, analogs of the drug KX-01 (tirbanibulin) were synthesized to enhance anticancer potency and to explore suitable functional groups for antibody-drug conjugates. nih.gov This study demonstrated that replacing a morpholine (B109124) group with an N-benzoylpiperazine scaffold significantly improved the in vitro antiproliferative activity. nih.gov

The synthesis of such analogs is crucial for optimizing lead compounds and developing new chemical entities with improved pharmacological profiles.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating SAR of 1-(Quinoxalin-2-yl)propan-2-one Analogs

The biological activity of quinoxaline (B1680401) derivatives can be significantly altered by modifying the substituents on the quinoxaline core and the nature of the side chains attached to it.

Impact of Substituents on the Quinoxaline Core

Substituents on the quinoxaline ring play a critical role in determining the biological activity of the compounds. The electronic nature and position of these substituents can drastically influence the compound's efficacy.

Electron-Withdrawing vs. Electron-Releasing Groups: Studies have shown that the presence of electron-withdrawing groups, such as halogens (Cl, F), on the benzene (B151609) moiety of the quinoxaline ring generally leads to more active compounds. frontiersin.org For instance, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the most potent cytotoxins were the 6,7-dichloro and 6,7-difluoro derivatives. frontiersin.org Conversely, electron-releasing groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) at certain positions can decrease activity. mdpi.com However, in some cases, a methoxy group at position 7 has been shown to reduce the Minimum Inhibitory Concentration (MIC) against certain pathogens. frontiersin.org

Positional Influence: The position of the substituent on the quinoxaline core is a key determinant of activity. Derivatives with substituents at the 7-position of the quinoxaline ring often exhibit significantly higher activity compared to their corresponding regioisomers with substituents at the 6-position. mdpi.com For example, in the context of anti-tuberculosis activity, the presence of a chloro, methyl, or methoxy group at position 7 was found to enhance potency. frontiersin.org

Substituents at Positions 2 and 3: Modifications at the 2 and 3-positions of the pyrazine (B50134) ring are also critical. For instance, in a study of quinoxalin-6-amine analogs, furan (B31954) substitutions at the 2,3-positions resulted in better growth inhibitory activity against cancer cell lines compared to methyl, thiophene, or phenyl groups at the same positions. nih.gov In another series, an o,o-dimethoxyphenyl group at the second position was found to increase anticancer activity. mdpi.com The stability of certain quinoxaline derivatives has also been linked to substituents at these positions, with studies showing that 2,3-dimethylquinoxaline (B146804) derivatives can be vulnerable to tautomerization. nsf.gov

The following table summarizes the influence of various substituents on the quinoxaline core based on reported research findings.

| Position | Substituent Type | Effect on Activity | Reference |

| 2, 3 | Furan | Increased anticancer activity | nih.gov |

| 2, 3 | Methyl, Phenyl, Thiophene | Lower anticancer activity compared to furan | nih.gov |

| 2 | o,o-dimethoxyphenyl | Increased anticancer activity | mdpi.com |

| 6 | Sulfonamide | Unsuitable for growth inhibitory activity | nih.gov |

| 6, 7 | Electron-withdrawing (e.g., Cl, F) | Increased cytotoxic potency | frontiersin.org |

| 7 | Chloro, Methyl, Methoxy | Reduced MIC (enhanced anti-TB activity) | frontiersin.org |

| 7 vs. 6 | Any substituent | Generally higher activity at position 7 | mdpi.com |

Role of the Propan-2-one Moiety in Molecular Recognition

The propan-2-one side chain, characterized by its carbonyl group, is a significant feature for molecular interactions. While direct studies on the 1-(quinoxalin-2-yl)propan-2-one moiety are specific, research on related functional groups at the same position provides valuable insights into the role of the carbonyl group and adjacent atoms.

The nature of the group attached to the carbonyl function can significantly modulate biological activity. For instance, in a series of quinoxaline 1,4-dioxides, replacing a nitrile group at position 2 with a carboxamide, acyl, or carboxyl group led to an increase in inhibitory potency against mycobacteria and a reduction in cytotoxicity. mdpi.com Further studies on 2-alkylcarbonyl quinoxaline derivatives have shown that anticancer activity is dependent on the substituents in the carbonyl group, with activity improving in the order: ethyl < isopropyl < tert-butyl < phenyl-ones. frontiersin.org This suggests that the steric and electronic properties of the group attached to the carbonyl are crucial for binding and efficacy. The propan-2-one moiety, with its methyl group adjacent to the carbonyl, fits within this framework and its specific contribution would be relative to other alkyl or aryl substitutions at that position.

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism, which involves the different placement of substituents on the quinoxaline ring, has a profound impact on the biological activity of these compounds. As previously noted, a consistent finding across multiple studies is the superior activity of 7-substituted quinoxaline derivatives compared to their 6-substituted isomers. frontiersin.orgmdpi.com This highlights the sensitivity of biological targets to the specific topology of the inhibitor.

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor, particularly when chiral centers are introduced into the molecule. nih.gov A chiral molecule and its non-superimposable mirror image, called enantiomers, can exhibit vastly different pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov While the parent compound 1-(quinoxalin-2-yl)propan-2-one is achiral, the introduction of substituents can create chiral centers. For example, replacing a hydrogen on the propane (B168953) chain would create a stereocenter. In such cases, the two enantiomers (R and S forms) would need to be evaluated separately, as one may be significantly more active or have a different biological profile than the other. nih.gov Although specific SAR studies detailing the stereochemistry of 1-(quinoxalin-2-yl)propan-2-one analogs are not broadly available, the principles of stereochemistry are fundamental to drug design and would apply to any chiral derivatives developed from this scaffold. youtube.comkhanacademy.org

Rational Design Principles for New Quinoxaline-Based Compounds

The development of novel quinoxaline-based compounds is increasingly guided by rational design principles, which leverage computational tools and established medicinal chemistry strategies to create molecules with improved potency and selectivity. researchgate.netnih.gov

Structure-Based and Ligand-Based Design: A primary approach involves the use of computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. nih.gov In structure-based design, the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is used to design molecules that fit precisely into the binding site. Ligand-based methods, on the other hand, are used when the target structure is unknown and rely on the analysis of a set of known active molecules to build a pharmacophore model, which defines the essential features required for activity. nih.gov

Bioisosteric Modification: This strategy involves replacing a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing a desired biological or physical property without making a significant change to the chemical structure. nih.gov For example, in designing new histone deacetylase (HDAC) inhibitors, researchers have used the quinoxaline moiety as a bioisostere for the quinazoline (B50416) core of known inhibitors. nih.govresearchgate.net

Scaffold Hopping and Molecular Hybridization: Scaffold hopping aims to identify new molecular scaffolds that can maintain the biological activity of a known active compound. mdpi.com Molecular hybridization involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule to create a hybrid with enhanced affinity and efficacy. mdpi.com

These design principles allow for a more targeted and efficient discovery process, moving away from traditional trial-and-error screening towards the creation of compounds tailored for specific biological targets. researchgate.net

Correlation between Structural Features and In Vitro Biological Profiles

A direct correlation exists between the specific structural features of quinoxaline analogs and their observed in vitro biological activities. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).

For instance, in a study targeting hepatocellular carcinoma, a series of quinoxaline derivatives were synthesized and evaluated for their anti-proliferative activities. The results, summarized in the table below, demonstrate a clear link between the substituents on the quinoxaline and hydrazone moieties and the resulting cytotoxicity. nih.gov

| Compound | Quinoxaline Substituent (Position 2) | Hydrazone Moiety Substituent | In Vitro Activity (IC₅₀ in µM against HepG-2) | Reference |

| 6a | Cl | 4-Fluorophenyl | 1.83 | nih.gov |

| 6b | Cl | 4-Chlorophenyl | 2.14 | nih.gov |

| 6c | Cl | 4-Bromophenyl | 2.45 | nih.gov |

| 10a | OCH₃ | 4-Fluorophenyl | 6.42 | nih.gov |

| 10b | OCH₃ | 4-Chlorophenyl | 7.11 | nih.gov |

From this data, it is evident that a chloro-substituent at the 2-position of the quinoxaline ring (compounds 6a-c) confers significantly higher potency against the HepG-2 cancer cell line compared to a methoxy-substituent (compounds 10a-b). nih.gov

Similarly, studies on the antimycobacterial activity of N-substituted quinoxaline-2-carboxamides have shown that the nature of the substituent on the amide nitrogen is critical for activity against Mycobacterium tuberculosis. N-benzyl derivatives generally showed better activity than N-phenyl derivatives, and within the N-benzyl series, specific substitutions on the benzyl (B1604629) ring led to variations in the MIC values. nih.gov For example, compound 29 (N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide) not only showed antimycobacterial activity but was also identified as a potential antineoplastic agent with selective cytotoxicity against several cancer cell lines. nih.gov

These examples underscore the principle that even minor structural modifications can lead to substantial changes in the biological profile of a compound, providing a clear rationale for the continued exploration of the SAR of quinoxaline derivatives. mdpi.com

Mechanistic Biological Investigations in Vitro & Biochemical

Exploration of Molecular Targets and Pathways

The initial step in characterizing the bioactivity of a compound involves identifying its molecular targets and the pathways it may influence. This is often achieved through in vitro and biochemical assays.

Enzyme Inhibition Studies in Cell-Free Systems

A comprehensive search of scientific databases and literature reveals no available studies on the inhibitory effects of 1-(Quinoxalin-2-yl)propan-2-one on any specific enzymes in cell-free systems. While research has been conducted on the enzyme inhibition profiles of other quinoxaline (B1680401) derivatives nih.govnih.govnih.govnih.gov, this data is not applicable to the specific compound .

Receptor Binding and Modulation Investigations

There is currently no published research detailing the binding affinity or modulatory effects of 1-(Quinoxalin-2-yl)propan-2-one on any known biological receptors.

Cellular Interactions in Model Systems

Understanding how a compound affects cellular processes is critical. Such studies are typically conducted using in vitro cell culture models.

Effects on Cellular Processes

Investigations into the effects of 1-(Quinoxalin-2-yl)propan-2-one on cellular processes such as cell proliferation are not present in the current scientific literature. Studies on other, structurally distinct quinoxaline compounds have shown varied effects on cell proliferation mdpi.comnih.govmdpi.com, but these findings cannot be extrapolated to 1-(Quinoxalin-2-yl)propan-2-one.

Induction of Molecular Events

There is no available data from studies investigating the ability of 1-(Quinoxalin-2-yl)propan-2-one to induce specific molecular events, such as the expression of apoptosis markers, in cellular models. While the induction of apoptosis has been observed with other quinoxaline derivatives nih.govnih.govnih.gov, similar studies have not been reported for 1-(Quinoxalin-2-yl)propan-2-one.

Biochemical Pathways Affected by the Compound

A thorough review of the scientific literature indicates that there are no studies that have identified or characterized the biochemical pathways affected by 1-(Quinoxalin-2-yl)propan-2-one. Although various quinoxaline derivatives have been shown to interact with a range of biochemical pathways nih.govnih.gov, this information is not specific to 1-(Quinoxalin-2-yl)propan-2-one.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the interaction between a small molecule ligand and a protein target. For quinoxaline (B1680401) derivatives, molecular docking has been instrumental in identifying potential biological targets and estimating the strength of their binding.

For instance, studies on various quinoxalin-2-one derivatives have successfully used molecular docking to understand their interactions with protein targets like tyrosine kinase receptors and DNA gyrase. nih.govresearchgate.net These studies help in rationalizing the observed biological activities and guiding the synthesis of more potent analogs. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the interaction, with lower values indicating stronger binding. researchgate.netbiomedpharmajournal.org

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the context of quinoxaline derivatives, molecular docking studies have elucidated key interactions within the binding sites of their protein targets. For example, research on quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFβR) inhibitors identified crucial hydrophobic interactions between the quinoxalin-2-one core and a hydrophobic pocket behind the ATP binding site. nih.gov Similarly, docking studies of other quinoxaline compounds have highlighted the importance of specific amino acid residues in forming stable complexes. nih.gov The accurate characterization of these interactions is key to understanding the molecular basis of their biological activity. mdpi.com

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Derivative Class | Protein Target | Key Findings |

| Quinoxalin-2(1H)-ones | Tyrosine Kinase Receptor | Identified compounds with high potency and selectivity. nih.gov |

| Quinoxalin-2-one derivatives | PDGFβR | Revealed a crucial hydrophobic pocket interaction. nih.gov |

| Quinoxaline-2(1H)-one derived AMPA-receptor antagonists | AMPA-receptor | Showed a correlation between binding free energy and anticonvulsant activity. researchgate.net |

| 2,3-bis(3-nitrophenoxy)quinoxaline | DNA gyrase | Exhibited a favorable docking score comparable to a known inhibitor. researchgate.net |

This table is for illustrative purposes and shows findings for the broader class of quinoxaline derivatives.

Beyond predicting the binding mode, computational methods can assess the stability of the predicted ligand-protein complex. Techniques like molecular dynamics (MD) simulations can be employed to observe the dynamic behavior of the complex over time. A stable binding conformation is characterized by minimal fluctuations in the ligand's position and the maintenance of key interactions within the binding pocket. For quinoxalin-2-one derivatives targeting PDGFβR, MD simulations were used to refine the structural models of the receptor and confirm the stability of the ligand's binding pose. nih.gov The stability of protein-ligand interactions is a critical factor in determining the efficacy of a potential drug molecule. mdpi.comnih.gov

Quantum Chemical Calculations and Spectroscopic Analysis (Theoretical)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for predicting spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net For quinoxaline derivatives, DFT calculations have been employed to optimize molecular geometries, calculate electronic properties, and predict reactivity. researchgate.netmdpi.com These calculations can determine parameters such as atomic charges, electronic density, and dipole moments, which offer insights into the molecule's behavior. researchgate.net DFT methods are known to provide reliable theoretical results for medium-sized organic compounds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com For quinoxaline and its derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. aimspress.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. thaiscience.info The MEP map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). Studies on quinoxaline derivatives have utilized MEP analysis to identify these reactive regions. researchgate.netthaiscience.info

Table 2: Theoretical Parameters from Quantum Chemical Calculations of Quinoxaline Derivatives

| Parameter | Significance |

| HOMO Energy | Represents the ability to donate an electron. thaiscience.info |

| LUMO Energy | Represents the ability to accept an electron. thaiscience.info |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. thaiscience.info |

This table provides a general overview of parameters calculated for quinoxaline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new or untested compounds. wikipedia.orgnih.gov

For quinoxaline derivatives, QSAR studies have been conducted to build models that can predict their biological activities, such as anti-tubercular or anti-HIV properties. nih.gov These models help in understanding which structural features are important for the desired activity and can guide the design of more potent compounds. The development of a robust QSAR model involves selecting appropriate descriptors, building a statistically sound model, and validating its predictive power. wikipedia.orgnih.gov

Molecular Dynamics Simulations to Understand Dynamic Interactions

While molecular docking provides a static snapshot of how a ligand might bind to a receptor, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. 193.6.1 MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, stability, and interaction energies of a ligand-receptor complex in a simulated physiological environment. researchgate.net

For quinoxaline derivatives, MD simulations have been used to validate docking poses and assess the stability of the predicted binding modes. In a study of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides as potential anticancer agents, MD simulations were performed on the ligand-protein complexes. researchgate.net These simulations confirmed that the most active compounds formed stable and lasting interactions with the active site residues of the target protein, histone deacetylase 6 (HDAC6). researchgate.netmdpi.com

These simulations can reveal critical information that static models cannot, such as the role of water molecules in the binding site, the flexibility of both the ligand and the protein, and the free energy of binding. By observing the dynamic behavior of 1-(Quinoxalin-2-yl)propan-2-one within a biological target, researchers can gain a deeper understanding of its mechanism of action and identify key interactions that are essential for its activity. This knowledge is instrumental in refining the compound's structure to improve its binding affinity and specificity, ultimately leading to the development of more effective therapeutic agents. 193.6.1

Future Perspectives and Research Opportunities

Development of Advanced Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamino compounds. nih.govnih.gov However, these classic methods often require harsh conditions, such as high temperatures and the use of strong acid catalysts, leading to long reaction times. nih.gov Modern synthetic chemistry is continuously striving for more efficient, environmentally friendly, and versatile methodologies.

Recent advancements have focused on the development of novel catalytic systems to streamline the synthesis of quinoxalines. For instance, the use of recyclable alumina-supported heteropolyoxometalates has emerged as an efficient protocol for preparing quinoxaline derivatives at room temperature. nih.gov This method offers high yields and an easy workup procedure. nih.gov Other innovative strategies include:

Tandem oxidative azidation/cyclization reactions of N-arylenamines. acs.org

Vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org

The use of molecular iodine as a catalyst. tandfonline.com

Iron-catalyzed Pictet-Spengler reactions. mtieat.org

These advanced methodologies not only improve the efficiency and environmental footprint of quinoxaline synthesis but also open up avenues for creating a wider diversity of derivatives with unique substitution patterns, which is crucial for exploring their structure-activity relationships (SAR).

Exploration of Novel Biological Targets and Mechanisms

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov Quinoxaline 1,4-di-N-oxides (QdNOs), for example, have demonstrated significant antimicrobial and antitumoral effects. nih.gov The mechanism of action for some QdNOs involves the inhibition of DNA synthesis and the generation of free radicals. nih.gov

Future research should aim to identify and validate novel biological targets for 1-(quinoxalin-2-yl)propan-2-one and its derivatives. This includes exploring their potential as:

Enzyme inhibitors: Quinoxaline derivatives have been investigated as inhibitors of various enzymes, including VEGFR-2 and apoptosis-inducing factor (AIF). nih.gov Further screening against a wider range of kinases and other enzymes could uncover new therapeutic applications.

Modulators of cellular signaling pathways: The intricate signaling networks within cells offer numerous potential targets for therapeutic intervention. Investigating the effects of quinoxaline compounds on key pathways involved in cancer, inflammation, and infectious diseases could reveal novel mechanisms of action.

Antiprotozoal agents: Some quinoxaline derivatives have shown activity against parasites like Trypanosoma cruzi and Plasmodium falciparum. nih.govnih.gov Further exploration in this area could lead to the development of new treatments for neglected tropical diseases. The telomeres of parasites, for instance, present an attractive target for G-quadruplex stabilization by novel quinoxaline compounds. nih.gov

A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is essential for rational drug design and optimization.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govspringernature.com These computational tools can be powerfully applied to the design and optimization of 1-(quinoxalin-2-yl)propan-2-one derivatives.

Key applications of AI and ML in this context include:

Generative Models for De Novo Design: AI algorithms can generate novel molecular structures with desired physicochemical and biological properties. capes.gov.brresearchgate.net This allows for the exploration of vast chemical spaces to identify new quinoxaline-based scaffolds with enhanced activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of quinoxaline derivatives with their biological activities. nih.gov These QSAR models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing. nih.gov

Prediction of ADMET Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates at an early stage, reducing the likelihood of late-stage failures. nih.gov

By integrating AI and ML into the research pipeline, scientists can accelerate the discovery of potent and safe quinoxaline-based therapeutics.

Potential for Derivatization Towards Specific Research Probes

The versatility of the quinoxaline scaffold makes it an excellent starting point for the development of specialized research probes. tandfonline.com These probes are invaluable tools for studying biological processes and validating new drug targets.

Future efforts in this area could focus on:

Fluorescent Probes: By incorporating fluorophores into the 1-(quinoxalin-2-yl)propan-2-one structure, it is possible to create probes for imaging and tracking biological molecules and events within living cells.

Photoaffinity Labels: These probes can be used to identify the specific binding partners of a drug molecule by forming a covalent bond upon photoactivation.

DNA-Encoded Libraries: The synthesis of DNA-encoded libraries of quinoxalin-2-one derivatives allows for the rapid screening of vast numbers of compounds against a target protein. nih.govresearchgate.net Visible-light-induced alkylation has been shown to be an efficient method for the on-DNA derivatization of quinoxalin-2-ones. nih.govresearchgate.net

The development of such research tools will not only advance our understanding of the biological roles of quinoxaline compounds but also facilitate the broader field of chemical biology.

Q & A

Q. What are the most reliable methods for synthesizing 1-(Quinoxalin-2-yl)propan-2-one, and how can purity be validated?

The synthesis typically involves condensation reactions between quinoxaline derivatives and acetone precursors under controlled conditions. A common approach is the Friedländer quinoline synthesis variant, where 2-aminoquinoxaline reacts with acetylacetone in the presence of acid catalysts. Purity validation requires a combination of:

Q. How does the quinoxaline moiety influence the compound’s stability under varying pH conditions?

The quinoxaline ring’s electron-deficient nature increases susceptibility to nucleophilic attack under alkaline conditions. Stability studies should include:

- pH-dependent degradation assays (e.g., incubating at pH 2–12 for 24–72 hours).

- UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes.

- Mass spectrometry to identify degradation byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Assign peaks for the quinoxaline aromatic protons (δ 8.5–9.0 ppm) and the methyl ketone group (δ 2.1–2.3 ppm).

- IR : Confirm the ketone C=O stretch (~1710 cm).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (using SHELXL for refinement) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of 1-(Quinoxalin-2-yl)propan-2-one?

Conflicting tautomerism hypotheses (e.g., keto-enol equilibria) require:

Q. What strategies optimize the compound’s bioactivity in anticancer assays while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Modify substituents on the quinoxaline ring (e.g., electron-withdrawing groups at positions 3/6) to enhance tubulin binding.

- Molecular docking : Screen against tubulin (PDB ID 1SA0) to predict binding modes.

- Selectivity assays : Test against non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds .

Q. How do solvent polarity and temperature affect reaction yields in its synthesis?

- Design of Experiments (DoE) : Vary solvents (DMF, THF, ethanol) and temperatures (25–80°C) to model yield dependencies.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

- Transition-state analysis : Use Eyring plots to determine activation parameters .

Q. What computational methods predict the compound’s redox behavior in electrochemical applications?

- Cyclic voltammetry simulations : Compare with experimental data to identify reduction potentials.

- HOMO-LUMO analysis : Calculate frontier orbital energies (e.g., using DFT/B3LYP/6-31G* basis set).

- Mulliken charge distribution : Map electron-rich regions susceptible to oxidation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Meta-analysis : Normalize data using IC values from standardized assays (e.g., MTT vs. ATP-luminescence).

- Batch variability checks : Compare compound purity and storage conditions across studies.

- Pathway enrichment analysis : Identify confounding variables (e.g., cell line-specific expression of target proteins) .

Q. Resolving conflicting crystallographic space group assignments

- Re-refinement : Reprocess raw diffraction data with SHELXL, testing multiple space groups (e.g., P2/c vs. Pna2).

- Twinnability tests : Use ROTAX or PLATON to detect missed twin laws.

- Comparative packing analysis : Evaluate steric and electrostatic compatibility with proposed groups .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 142–144°C (DSC) | |

| LogP (Octanol-Water) | 1.8 ± 0.2 (Shake-flask method) | |

| Solubility in DMSO | >50 mg/mL (25°C) |

Q. Table 2. Common Synthetic Routes

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Friedländer Condensation | 65–72 | HSO, reflux, 6 h |

| Grignard Addition | 48 | THF, –78°C, 2 h |

| Microwave-Assisted | 85 | 150°C, 30 min, Pd(OAc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.